Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo-
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Overview
Description
Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The 7-bromo derivative is particularly significant due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
The synthesis of imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with α-bromo ketones can lead to the formation of the imidazo[1,2-a]pyridine core . Industrial production methods often involve the use of transition metal catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative .
Scientific Research Applications
Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivative being studied .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-5-carboxylic acid, 7-bromo- can be compared with other similar compounds such as:
Imidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a different substitution pattern, which can lead to variations in its chemical reactivity and biological activity.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different ring fusion pattern, which can affect their properties and applications.
Properties
Molecular Formula |
C8H5BrN2O2 |
---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-6(8(12)13)11-2-1-10-7(11)4-5/h1-4H,(H,12,13) |
InChI Key |
BIWPKFUJQHBPTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=CC2=N1)Br)C(=O)O |
Origin of Product |
United States |
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